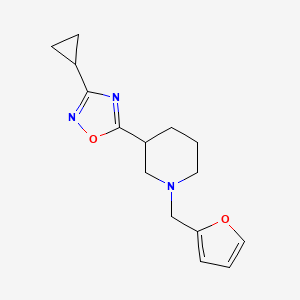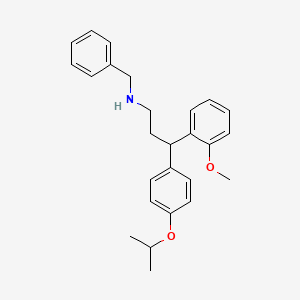
5-(2-chloro-4-nitrophenyl)-N-(2-ethylphenyl)-2-furamide
説明
5-(2-chloro-4-nitrophenyl)-N-(2-ethylphenyl)-2-furamide is a chemical compound with the molecular formula C19H16ClN3O3. It is commonly referred to as CNF and is used in scientific research due to its unique properties. CNF is a furan derivative that is known to have anti-inflammatory and analgesic effects.
作用機序
The mechanism of action of CNF is not fully understood. However, it is believed to act through the inhibition of the NF-kappaB pathway, which is involved in the production of pro-inflammatory cytokines. CNF has also been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and pain.
Biochemical and Physiological Effects
CNF has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, CNF has been shown to inhibit the aggregation of beta-amyloid peptides, which are known to play a role in the development of Alzheimer's disease.
実験室実験の利点と制限
One advantage of CNF is its low toxicity. It has been shown to have no significant toxicity in animal models at therapeutic doses. Another advantage is its solubility in organic solvents, which makes it easy to use in experiments. However, one limitation of CNF is its poor aqueous solubility, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on CNF. One direction is the development of more efficient synthesis methods to improve the yield and purity of CNF. Another direction is the study of CNF in human clinical trials to determine its safety and efficacy as a potential treatment for inflammatory diseases, cancer, and Alzheimer's disease. Additionally, the development of CNF derivatives with improved solubility and potency could lead to the development of more effective therapies.
科学的研究の応用
CNF has been extensively studied for its anti-inflammatory and analgesic effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. CNF has also been studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, CNF has been studied for its potential use in the treatment of Alzheimer's disease. It has been shown to inhibit the aggregation of beta-amyloid peptides, which are known to play a role in the development of Alzheimer's disease.
特性
IUPAC Name |
5-(2-chloro-4-nitrophenyl)-N-(2-ethylphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c1-2-12-5-3-4-6-16(12)21-19(23)18-10-9-17(26-18)14-8-7-13(22(24)25)11-15(14)20/h3-11H,2H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRXNZBFZZANDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chloro-4-nitrophenyl)-N-(2-ethylphenyl)furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(4-chlorophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-furamide](/img/structure/B4081586.png)
![2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}-N-[4-(aminosulfonyl)phenyl]propanamide](/img/structure/B4081597.png)
![2-chloro-N-{1-[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4081616.png)

![4-{4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-nitrophenyl}-2-methyl-1(2H)-phthalazinone](/img/structure/B4081644.png)
![5-(3-fluorophenyl)-2-mercapto-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B4081645.png)
![6-amino-4-(2,3-dimethoxyphenyl)-3-(2,5-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4081650.png)
![6-[(1,3-benzothiazol-2-ylamino)carbonyl]-4-chloro-3-cyclohexene-1-carboxylic acid](/img/structure/B4081657.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4,6-dimethoxy-2-pyrimidinyl)acetamide](/img/structure/B4081660.png)
![4-[(4-fluorophenyl)carbonothioyl]-2,6-dimethylmorpholine](/img/structure/B4081662.png)
![N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-3-methylbutyl]-2,4-dichlorobenzamide](/img/structure/B4081671.png)
![4-(6-amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-bromo-6-methoxyphenyl acetate](/img/structure/B4081675.png)

![4-[6-amino-5-cyano-3-(2,5-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-bromo-6-methoxyphenyl acetate](/img/structure/B4081677.png)